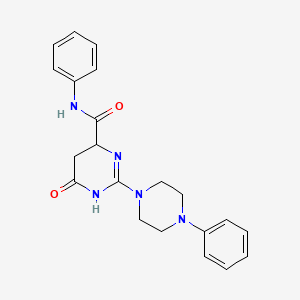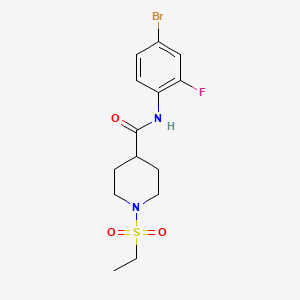
N-(4-methoxybenzyl)-1-(2-methylphenyl)methanesulfonamide
描述
N-(4-methoxybenzyl)-1-(2-methylphenyl)methanesulfonamide, also known as MMB or MMB-Chminaca, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research chemical. MMB has been found to have a high affinity for the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC in marijuana.
作用机制
N-(4-methoxybenzyl)-1-(2-methylphenyl)methanesulfonamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC in marijuana. This compound binds to the CB1 receptor with high affinity and activates the receptor, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of this compound and other synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. This compound has been found to produce a range of effects, including euphoria, relaxation, altered perception, and increased appetite. This compound has also been found to produce negative effects such as anxiety, paranoia, and hallucinations. The exact biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand the effects of this compound.
实验室实验的优点和局限性
One advantage of using N-(4-methoxybenzyl)-1-(2-methylphenyl)methanesulfonamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the CB1 receptor and for exploring the potential therapeutic applications of these compounds. However, one limitation of using this compound in lab experiments is that it is a relatively new compound, and its long-term effects are still unknown. Additionally, the use of synthetic cannabinoids in lab experiments is still a relatively new field, and more research is needed to fully understand the potential risks and benefits of these compounds.
未来方向
There are a number of future directions for research on N-(4-methoxybenzyl)-1-(2-methylphenyl)methanesulfonamide and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Researchers are also exploring the potential use of synthetic cannabinoids in the treatment of a range of medical conditions, including pain, anxiety, and epilepsy. Additionally, more research is needed to fully understand the long-term effects of synthetic cannabinoids on the brain and body. Overall, the study of synthetic cannabinoids is a rapidly evolving field, and there are many exciting opportunities for future research.
科学研究应用
N-(4-methoxybenzyl)-1-(2-methylphenyl)methanesulfonamide has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. Researchers have used this compound to investigate the structure-activity relationship of synthetic cannabinoids and to explore the potential therapeutic applications of these compounds. This compound has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in animal models.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-5-3-4-6-15(13)12-21(18,19)17-11-14-7-9-16(20-2)10-8-14/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPBGACPERCYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(2-methoxyphenyl)urea](/img/structure/B4429208.png)
![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429212.png)
![methyl [1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4429218.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4429223.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4429228.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4429236.png)
![N-(3-chlorophenyl)-N'-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429253.png)

![N-isopropyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4429275.png)

![3-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4429278.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropoxybenzamide](/img/structure/B4429283.png)
![1-(3-chlorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429285.png)